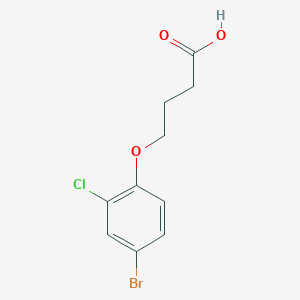

4-(4-Bromo-2-chlorophenoxy)butanoic acid

Description

2-(2-((5-Amino-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core linked via a thioethyl bridge to a 5-amino-1,2,4-triazole moiety. The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, known for its electron-withdrawing properties and ability to enhance metabolic stability and bioavailability . Derivatives of this core have demonstrated diverse biological activities, including antihyperglycemic , antimicrobial , and acetylcholinesterase inhibitory effects . The thioether linkage likely contributes to improved lipophilicity and resistance to enzymatic degradation compared to oxygen-based analogs .

Properties

IUPAC Name |

4-(4-bromo-2-chlorophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHVPBZUFNLIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Bromo-2-chlorophenoxy)butanoic acid typically involves the reaction of 4-bromo-2-chlorophenol with butyric acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(4-Bromo-2-chlorophenoxy)butanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Bromo-2-chlorophenoxy)butanoic acid is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-chlorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoindoline-1,3-dione Derivatives

Key Observations :

- The target compound uniquely combines a 5-amino-triazole with a thioethyl linker, offering enhanced hydrogen-bonding capacity compared to non-amino triazole derivatives (e.g., 13c) .

- Sulfonylurea derivatives (e.g., VIIo) prioritize hypoglycemic activity through pancreatic β-cell modulation, unlike the target compound’s unexplored pharmacological profile .

Key Observations :

- Acetylcholinesterase inhibitors (e.g., compound VIIo) highlight the isoindoline-1,3-dione scaffold’s versatility in neurological drug design .

Physicochemical Properties

- Solubility: The 5-amino-triazole group may enhance aqueous solubility via hydrogen bonding, contrasting with phenyl-substituted derivatives (e.g., 13c), which are more hydrophobic .

- Stability : Thioethers are less prone to hydrolysis than esters or ethers, suggesting superior metabolic stability for the target compound compared to oxadiazole derivatives (e.g., ).

Q & A

Basic: What are the standard synthetic routes for 4-(4-Bromo-2-chlorophenoxy)butanoic acid, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling 4-bromo-2-chlorophenol with a halogenated butanoic acid derivative (e.g., 4-bromobutyric acid) via nucleophilic aromatic substitution. Key steps:

Deprotonation of phenol: Use a strong base (e.g., K₂CO₃) to activate the phenol oxygen.

Nucleophilic substitution: React with 4-bromobutyric acid in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

Acidification: Neutralize the mixture with dilute HCl to precipitate the product.

Optimization: Adjust solvent polarity (e.g., DMF vs. DMSO), catalyst (e.g., KI for iodide displacement), and temperature to improve yield (>70%) and purity. Monitor by TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm structure via ¹H NMR (δ 7.2–7.6 ppm for aromatic protons, δ 2.3–2.6 ppm for CH₂ near the carbonyl) and ¹³C NMR (carbonyl at ~175 ppm).

- Mass Spectrometry (HRMS): Verify molecular ion [M-H]⁻ at m/z 291.93 (C₁₀H₉BrClO₃⁻).

- HPLC-PDA: Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% H₃PO₄).

- Elemental Analysis: Validate C, H, Br, Cl content within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in reported bioactivity data for halogenated phenoxybutanoic acid derivatives?

Methodological Answer:

Discrepancies may arise from:

- Substituent Position: The 2-chloro and 4-bromo groups influence steric/electronic interactions with targets (e.g., enzymes). Compare analogs like 4-(4-Bromo-3-chlorophenyl)butanoic acid () and 2-(4-bromo-2-chlorophenoxy)acetic acid ().

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO tolerance), and concentration ranges (IC₅₀ vs. EC₅₀).

- Data Normalization: Use internal controls (e.g., β-galactosidase) to account for variability. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What strategies improve the regioselectivity of halogenation in related arylbutanoic acid derivatives?

Methodological Answer:

To avoid byproducts (e.g., dihalogenated species):

- Directed Ortho-Metalation: Use directing groups (e.g., -OMe) to position halogens.

- Electrophilic Aromatic Substitution: Optimize Lewis acid catalysts (e.g., FeCl₃ for chlorination) and stoichiometry (1.2–1.5 eq halogen source).

- Protection/Deprotection: Temporarily block reactive sites (e.g., silyl ethers for -OH protection) during bromination .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s potential as a PPARγ modulator?

Methodological Answer:

- Core Modifications: Synthesize analogs with (a) varying halogen positions (e.g., 2-bromo-4-chloro), (b) shorter/longer carbon chains (e.g., propanoic vs. pentanoic acid).

- In Silico Docking: Use AutoDock Vina to predict binding to PPARγ’s ligand-binding domain (PDB: 3DZY). Prioritize analogs with ΔG < -8 kcal/mol.

- Functional Assays: Measure transcriptional activation in a PPARγ-responsive luciferase reporter system (EC₅₀ values) and adipocyte differentiation (Oil Red O staining) .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Separate acidic product from neutral/organic impurities using ethyl acetate and 5% NaHCO₃.

- Recrystallization: Use ethanol/water (3:1 v/v) to yield white crystals (mp 120–123°C).

- Column Chromatography: For trace impurities, employ silica gel (hexane/EtOAc 4:1, Rf ~0.3) .

Advanced: How to troubleshoot low yields in the coupling step of the synthesis?

Methodological Answer:

Low yields (<50%) may result from:

- Incomplete Phenol Activation: Ensure thorough deprotonation (pH >10) with excess base.

- Side Reactions: Add radical inhibitors (e.g., BHT) to suppress aryl radical coupling.

- Solvent Drying: Use molecular sieves to eliminate water, which can hydrolyze intermediates.

- Alternative Coupling Reagents: Test Mitsunobu conditions (DEAD, Ph₃P) for sterically hindered phenols .

Advanced: What computational tools can predict the environmental toxicity of this compound?

Methodological Answer:

- EPI Suite: Estimate biodegradability (Biowin) and bioaccumulation (BCF).

- TEST (Toxicity Estimation Software Tool): Predict LC₅₀ for aquatic organisms (e.g., Daphnia magna).

- Molecular Dynamics Simulations: Assess interactions with lipid bilayers (logP ~2.8) using GROMACS. Compare with EPA DSSTox data for halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.